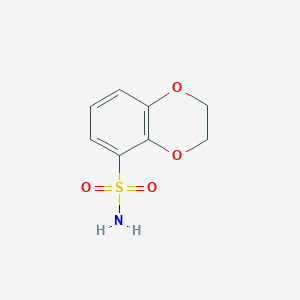

2,3-Dihydro-1,4-benzodioxine-5-sulfonamide

Übersicht

Beschreibung

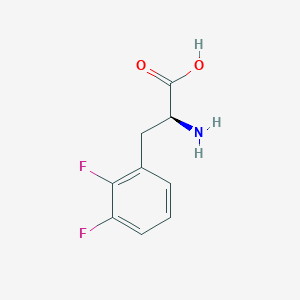

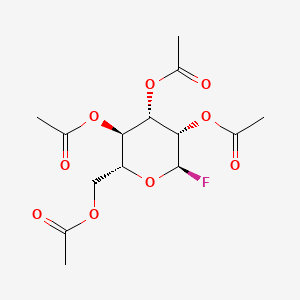

“2,3-Dihydro-1,4-benzodioxine-5-sulfonamide” is a chemical compound. The related compound “2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride” has a molecular weight of 234.66 .

Synthesis Analysis

The synthesis of 2,3-dihydro-1,4-benzodioxine derivatives has been studied for the development of new sulfonamide diuretics . The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst .Molecular Structure Analysis

The InChI code for the related compound “2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride” is1S/C8H7ClO4S/c9-14(10,11)7-3-1-2-6-8(7)13-5-4-12-6/h1-3H,4-5H2 . Chemical Reactions Analysis

The starting 1,4-benzodioxines were synthesized via ring closing metathesis . The selectivity of the process is controlled by the protonation step, and coordinating groups on the substrate may alter the interaction with the catalyst, resulting in a change in the facial selectivity .Physical And Chemical Properties Analysis

The related compound “2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

2,3-Dihydrobenzoxathiine derivatives have been utilized as anticancer agents . Their unique chemical structure allows them to interact with cancerous cells, potentially inhibiting their growth or inducing apoptosis (programmed cell death) .

Artificial Sweeteners

These compounds have also found use as artificial sweeteners due to their ability to mimic the sweetness of sugar while offering a lower-calorie alternative .

Estrogenic Agents

In the pharmaceutical industry, certain derivatives are employed as estrogenic agents . These substances can bind to estrogen receptors and mimic the hormone’s effects, which can be beneficial in various medical treatments .

Antioxidants

The antioxidant properties of 2,3-Dihydrobenzoxathiine derivatives make them valuable in both food preservation and healthcare. They help in preventing oxidative stress, which can lead to chronic diseases .

Serotonin (5-HT 2C) Inhibitors

These compounds act as serotonin (5-HT 2C) inhibitors , which can influence mood regulation and may be used in treating mental health disorders such as depression and anxiety .

Antimycotic Agents

As antimycotic agents , 2,3-Dihydrobenzoxathiine derivatives help in combating fungal infections, providing an alternative to traditional antifungal medications .

Enzyme Inhibition

The studied compounds have shown moderate to weak inhibition of enzymes like cholinestrases and lipoxygenase , which are involved in various physiological processes and diseases .

Medicinal Chemistry

The chemical motif of 2,3-dihydro-1,4-benzodioxine is significant in medicinal chemistry for its presence in various drugs and drug candidates, indicating its versatility and importance in drug development .

Wirkmechanismus

Target of Action

Compounds with a similar 2,3-dihydro-1,4-benzodioxine motif have been found to interact with various biological receptors and enzymes . For instance, some of these compounds have shown affinities towards serotonin receptors involved in conditions such as schizophrenia, headaches, and nervous breakdowns .

Mode of Action

It is known that the 2,3-dihydro-1,4-benzodioxine motif’s versatility stems from its ability to influence cellular pathways in a targeted manner .

Biochemical Pathways

Compounds with a similar 2,3-dihydro-1,4-benzodioxine structure have been found to exhibit significant biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the precise configuration of molecules is a crucial determinant of their pharmacological properties, which could drastically impact the efficacy, safety, and pharmacokinetics of a compound .

Result of Action

Compounds with a similar 2,3-dihydro-1,4-benzodioxine structure have been found to exhibit significant biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

It is known that subtle changes in molecular structure could drastically impact the efficacy, safety, and pharmacokinetics of a compound, suggesting that environmental factors could potentially influence its action .

Safety and Hazards

The related compound “2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride” has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c9-14(10,11)7-3-1-2-6-8(7)13-5-4-12-6/h1-3H,4-5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSDFKWVCBPSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC=C2S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541295 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87474-16-6 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-5-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87474-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,4-benzodioxine-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine](/img/structure/B1314404.png)

![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)

![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)